Ethyl[1-(4-methylphenyl)propyl]amine
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Overview
Description
Ethyl[1-(4-methylphenyl)propyl]amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group attached to a propyl chain, which is further substituted with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl[1-(4-methylphenyl)propyl]amine can be achieved through several methods. One common approach involves the alkylation of 1-(4-methylphenyl)propan-1-amine with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon can be employed to enhance the reaction efficiency. The use of automated systems allows for precise control over reaction conditions, leading to consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl[1-(4-methylphenyl)propyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Alkylated or halogenated derivatives.
Scientific Research Applications
Ethyl[1-(4-methylphenyl)propyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl[1-(4-methylphenyl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Ethylpropylamine: Similar in structure but lacks the 4-methylphenyl group.
N-Ethyl-1-phenylpropan-1-amine: Similar but without the methyl substitution on the phenyl ring.
4-Methylphenylpropan-1-amine: Lacks the ethyl group.
Uniqueness
Ethyl[1-(4-methylphenyl)propyl]amine is unique due to the presence of both the ethyl and 4-methylphenyl groups, which confer specific chemical and biological properties
Biological Activity
Ethyl[1-(4-methylphenyl)propyl]amine, a compound belonging to the class of substituted phenethylamines, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its interaction with neurotransmitter transporters, potential therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a propylamine backbone with a 4-methylphenyl group, which contributes to its lipophilicity and potential receptor interactions.
Interaction with Neurotransmitter Transporters
Research indicates that compounds similar to this compound interact with various neurotransmitter transporters, particularly dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. A study on N-alkylated analogs of 4-methylamphetamine (4-MA), which includes structural similarities to this compound, demonstrated that these compounds inhibit the uptake at DAT, NET, and SERT. Lengthening the amine substituent from methyl to ethyl reduced potency at these transporters, indicating a structure-activity relationship that could be relevant for this compound as well .
Case Studies and Research Findings
- Dopaminergic Activity : The compound's interaction with dopamine transporters suggests potential stimulant effects. In vitro studies have shown that similar compounds can act as substrate-type releasers at DAT, which may lead to increased dopamine levels in synaptic clefts .
- Abuse Potential : Investigations into the abuse liability of 4-MA analogs indicate that modifications in the alkyl chain length significantly affect their stimulant properties. For instance, elongating the N-alkyl chain decreased abuse-related effects in vivo, paralleling reductions in DAT activity . This finding may imply that this compound could have a lower potential for abuse compared to shorter-chain analogs.
- Antimicrobial Activity : While primarily studied for its psychoactive properties, preliminary investigations into related compounds have indicated potential antimicrobial activity. Certain derivatives have shown significant inhibition against various bacterial strains, suggesting that modifications in the phenethylamine structure can lead to diverse biological effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components. The following table summarizes key structural modifications and their associated biological activities:
Compound | Structural Modification | Biological Activity |
---|---|---|
This compound | Base compound | Potential stimulant effects via DAT |
1-(3-Fluorophenyl)ethylamine | Fluorine substitution | Altered receptor interactions |
1-(2-Chlorophenyl)ethylamine | Chlorine substitution | Distinct metabolic pathways |
N-Methyl 4-MA | Methyl substitution | Efficacious substrate-type releaser at DAT |
These comparisons highlight how minor changes in molecular structure can lead to significant differences in pharmacological profiles.
Properties
Molecular Formula |
C12H19N |
---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N-ethyl-1-(4-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C12H19N/c1-4-12(13-5-2)11-8-6-10(3)7-9-11/h6-9,12-13H,4-5H2,1-3H3 |
InChI Key |
GPQNRBJEJPCEAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NCC |
Origin of Product |
United States |
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